molecular formula C18H22N2O4S B5773928 5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide

5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide

Cat. No. B5773928
M. Wt: 362.4 g/mol
InChI Key: ZWQINUNYSDXWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide, also known as DEAB, is a small molecule inhibitor that has been extensively used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in various biological processes, including metabolism, detoxification, and cell differentiation.

Mechanism of Action

5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide is a competitive inhibitor of ALDH, meaning that it competes with the substrate for binding to the enzyme's active site. Once bound, 5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide prevents the conversion of aldehydes to carboxylic acids, leading to the accumulation of toxic aldehydes and disruption of cellular processes. This inhibition can be reversed by removing 5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide or adding exogenous ALDH.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. Inhibition of ALDH by 5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide can lead to the accumulation of reactive oxygen species (ROS), DNA damage, and cell death. Additionally, 5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide has been shown to affect cell differentiation, migration, and proliferation in various cell types.

Advantages and Limitations for Lab Experiments

5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide is a potent and selective inhibitor of ALDH, making it a valuable tool for studying the role of this enzyme in various biological processes. However, 5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide has some limitations for lab experiments. Firstly, it is not stable in aqueous solutions and requires the use of organic solvents such as DMSO or ethanol for dissolution. Secondly, 5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide can have off-target effects on other enzymes or pathways, and careful controls are necessary to ensure specificity.

Future Directions

5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide has the potential to be used in a wide range of scientific research areas, including cancer biology, stem cell research, and drug discovery. Some potential future directions for 5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide research include investigating its effects on specific ALDH isoforms, developing more stable and specific analogs, and exploring its therapeutic potential in various diseases.
Conclusion:
In conclusion, 5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide is a valuable tool for studying the role of ALDH in various biological processes. Its potent and selective inhibition of ALDH makes it a valuable asset in scientific research. 5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide has a wide range of biochemical and physiological effects, and its use in future research has the potential to lead to new discoveries and therapeutic interventions.

Synthesis Methods

5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide can be synthesized through a multi-step reaction involving the condensation of 2-methyl-5-nitrobenzoic acid with 2-ethoxyaniline, followed by reduction, sulfonation, and finally, N-methylation. The final product is a white crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol.

Scientific Research Applications

5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide has been widely used in scientific research to study the role of ALDH in various biological processes. ALDH is a family of enzymes that catalyze the oxidation of aldehydes to carboxylic acids, and it is involved in the metabolism of many endogenous and exogenous compounds. 5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide inhibits ALDH activity by binding to the enzyme's active site, leading to the accumulation of toxic aldehydes and disruption of cellular processes.

properties

IUPAC Name

5-(dimethylsulfamoyl)-N-(2-ethoxyphenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-5-24-17-9-7-6-8-16(17)19-18(21)15-12-14(11-10-13(15)2)25(22,23)20(3)4/h6-12H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQINUNYSDXWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.